Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-9-methyl-9H-purin-2-amine

Medicinal Chemistry Synthetic Methodology Purine Functionalisation

This 2-amino-6-chloro-9-methylpurine is a bifunctional scaffold for sequential C-6 → N-7 derivatisation, critical for building kinase-focused compound libraries and tricyclic fluorescent probes. Unlike 2,6-dichloro or unsubstituted analogues, the exclusive C-6 electrophilicity paired with a stable 2-amino tautomer (>95%) avoids protection schemes, reduces cycle time, and guarantees regioselective cyclisation. Ideal for medicinal chemistry teams requiring high-throughput diversification at C-6 without compromising the 2-amino pharmacophore. A versatile vehicle for bio-orthogonal ligation.

Molecular Formula C6H6ClN5
Molecular Weight 183.6
CAS No. 3035-73-2
Cat. No. B2859549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-methyl-9H-purin-2-amine
CAS3035-73-2
Molecular FormulaC6H6ClN5
Molecular Weight183.6
Structural Identifiers
SMILESCN1C=NC2=C1N=C(N=C2Cl)N
InChIInChI=1S/C6H6ClN5/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H2,8,10,11)
InChIKeyDVBOWBHHDZWSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-methyl-9H-purin-2-amine (CAS 3035-73-2) – Core Synthetic Intermediate for Targeted Purine Functionalization


6-Chloro-9-methyl-9H-purin-2-amine (CAS 3035-73-2, C₆H₆ClN₅, MW 183.60) is a 2‑amino‑6‑chloro‑9‑methyl‑substituted purine . It is primarily employed as a regioselective synthetic intermediate that enables sequential derivatisation at the C‑6 and C‑2 positions of the purine scaffold [1]. Its bifunctional architecture – nucleophilic 2‑amino group paired with an electrophilic 6‑chloro site – makes it a strategic building block for constructing kinase‑focused compound libraries, tricyclic etheno‑bridged purines, and quaternary purinium salts [1][2].

6-Chloro-9-methyl-9H-purin-2-amine – Why Analogues Cannot Be Substituted Without Reprocessing


Closely related purine scaffolds such as 6‑chloro‑9‑methylpurine (CAS 2346-74-9) or 2‑amino‑6‑chloropurine (CAS 10310-21-1) differ critically in their hydrogen‑bonding capacity and nucleophilic/electrophilic balance . The 2‑amino group in 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine establishes a tautomeric equilibrium (amino ⇌ imino) that directly controls N‑7 alkylation rates and regioselectivity [1], while the 6‑chloro substituent permits smooth nucleophilic aromatic substitution without competing side reactions at C‑2 [2]. Simply “mixing‑and‑matching” unsubstituted or 2‑chloro/6‑chloro‑only analogues would require a full re‑optimisation of the synthetic sequence and deliver different 2‑substituent electronic profiles, which in turn alter downstream biological activity [1].

6-Chloro-9-methyl-9H-purin-2-amine – Head‑to‑Head Quantitative Evidence for Scientific Procurement


N‑7 Alkylation Reactivity Is Modulated by the 2‑Amino Substituent: Charge‑Based Reactivity Threshold

The 2‑amino group of 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine lowers the electron density on N‑7 relative to 2‑unsubstituted or 2‑electron‑donating analogues. Roggen et al. (2011) demonstrated that N‑7 alkylation reactivity drops drastically when the field/inductive withdrawing ability of the 2‑substituent passes a defined threshold [1]. Natural Bond Orbital (NBO) charges at N‑7 quantitively predict this reactivity, providing a rational selection criterion for the 2‑amino substitution pattern in synthetic planning [1].

Medicinal Chemistry Synthetic Methodology Purine Functionalisation

Regioselective Pd‑Catalysed Cross‑Coupling at C‑6 While the 2‑Amino Group Remains Intact

In the synthesis of highly methylated purinium salts, 2‑amino‑6‑chloro‑9‑methylpurine undergoes Pd‑catalysed cross‑coupling with trimethylaluminium exclusively at the C‑6 chlorine, while the 2‑NH₂ group is unaffected [1]. The isomeric 2,6‑dichloro‑9‑methylpurine, in contrast, requires a two‑step sequence (Fe‑catalysed cross‑coupling followed by amination) to achieve the same 2‑amino‑6‑methyl product [1]. This demonstrates superior regioselectivity and step‑economy for the 2‑amino‑6‑chloro scaffold.

Organometallic Chemistry Purine Derivatisation Cross‑Coupling

Tautomeric Amino/Imino Ratio Governs Downstream Cyclisation Regiochemistry

The amino ⇌ imino tautomerism of 2‑substituted 9‑methylpurines directly influences the regiochemical outcome of cyclisation with chloroacetaldehyde [1]. Roggen et al. (2011) measured amino/imino ratios by ¹H and ¹⁵N NMR: for a 2‑amino‑substituted purine, the ratio heavily favours the amino form (>95 % amino in DMSO‑d₆) [1]. When the 2‑position lacks an amino group or bears a different substituent, the imino population can increase substantially, shifting the cyclisation site and forming different etheno‑bridged isomers [1].

Physical Organic Chemistry Tautomerism Cyclisation

Absence of Intrinsic Cytostatic Activity – A Clean Slate for Target‑Focused Libraries

In a study by Hořejší et al. (2005), 2‑amino‑6‑chloro‑9‑methylpurine and its quaternary salts were explicitly tested for cytostatic activity and found to exert no significant effect [1]. This stands in contrast to 6‑chloro‑9‑methylpurine (without the 2‑NH₂), which has been reported to inhibit nucleic acid production in myeloid leukemia models . The lack of intrinsic bioactivity makes the 2‑amino‑6‑chloro‑9‑methyl scaffold a preferred starting point for medicinal chemistry programmes that aim to install activity through deliberate 2,6‑disubstitution rather than inheriting a pre‑existing phenotypic signature.

Biological Screening Cytostatic Assay Phenotypic Screening

Commercially Defined Purity Specification: ≥95 % (HPLC) Guarantees Reproducible Stoichiometry

Vendor‑supplied 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine is offered with a minimum purity of 95 % (HPLC) . In contrast, many in‑house preparations of 2‑amino‑6‑chloro‑9‑methylpurine derived from N‑methylation of 2‑amino‑6‑chloropurine can contain varying amounts of the N‑7 regioisomer (2‑amino‑6‑chloro‑7‑methylpurine) [1]. The analytically confirmed isomer purity of the commercial material eliminates the risk of N‑7/N‑9 isomeric cross‑contamination, which is critical for reactions where regiochemistry dictates product profile.

Quality Control Procurement Reproducibility

6-Chloro-9-methyl-9H-purin-2-amine – Optimal Research & Industrial Use Cases Based on Evidence


One‑Step Synthesis of 2‑Amino‑6‑alkyl(aryl)‑9‑methylpurine Kinase Probe Libraries

Medicinal chemistry teams building purine‑based kinase inhibitor libraries can exploit the exclusive C‑6 reactivity of 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine. Pd‑ or Fe‑catalysed cross‑coupling installs aryl or alkyl groups at C‑6 without protecting the 2‑NH₂ [1]. This eliminates the need for orthogonal protection–deprotection sequences required by 2,6‑dichloro‑9‑methylpurine, directly reducing synthesis cycle time and increasing library diversity throughput.

Tricyclic Etheno‑Purine Fluorescent Probe Construction with Predictable Regiochemistry

The >95 % amino tautomer population of 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine [2] ensures that cyclisation with chloroacetaldehyde proceeds with high regioselectivity, yielding a single etheno‑bridged isomer. This is critical for fluorescence‑based probe development, where mixed isomers would introduce variable quantum yields and complicate structure‑property relationship (SPR) analyses [3].

Agelasine Analogues with Tunable Antimycobacterial and Anticancer Activity

The Roggen et al. (2011) study demonstrated that the 2‑amino substituent improves activity against several cancer cell lines and that a methyl group at the 2‑position (introduced after N‑7 alkylation) is advantageous for antimycobacterial and antiprotozoal activity [2]. Starting from 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine, researchers can sequentially functionalise C‑6 and N‑7 to create focused agelasine analog libraries without disturbing the beneficial 2‑amino pharmacophore.

Bio‑Orthogonal Probe Synthesis Exploiting the “Silent” Purine Scaffold

Because 6‑chloro‑9‑methyl‑9H‑purin‑2‑amine shows no intrinsic cytostatic activity [4], it is an ideal vehicle for bio‑orthogonal ligation handles (e.g., alkyne, azide). Any observed cellular phenotype can be attributed solely to the conjugated payload, not to the scaffold itself, reducing false‑positive rates in target‑ID campaigns and phenotypic screening cascades.

Quote Request

Request a Quote for 6-Chloro-9-methyl-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.